molecular formula C13H9Cl3N2O B3168080 N-(3-Amino-4-chlorophenyl)-3,5-dichlorobenzamide CAS No. 926238-20-2

N-(3-Amino-4-chlorophenyl)-3,5-dichlorobenzamide

Cat. No.: B3168080
CAS No.: 926238-20-2
M. Wt: 315.6 g/mol
InChI Key: JZKAUPOOCCXUIS-UHFFFAOYSA-N
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Description

“N-(3-Amino-4-chlorophenyl)-3,5-dichlorobenzamide” is a chemical compound. Its structure and properties would be similar to other benzamides, which are a class of compounds containing a benzene ring and an amide group .


Synthesis Analysis

A related compound, N-(3-amino-4-chlorophenyl) acylamides, can be synthesized by reacting 1-chloro-2,4-diaminobenzene with an acyl chloride in a polar solvent, in the presence of an acid acceptor .


Molecular Structure Analysis

The molecular structure of a similar compound, N-(3-Amino-4-chlorophenyl)-3-phenylpropanamide, is provided by Santa Cruz Biotechnology . The compound has a molecular weight of 274.75 and a molecular formula of C15H15ClN2O .


Chemical Reactions Analysis

The electrochemical oxidation of 4-chloroaniline, a related compound, in a water/acetonitrile mixture was investigated by cyclic voltammetry and differential pulse voltammetry .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(3-Amino-4-chlorophenyl)propanamide, are provided by Chemsrc. The compound has a molecular weight of 198.649, a density of 1.3±0.1 g/cm3, and a boiling point of 397.3±32.0 °C at 760 mmHg .

Safety and Hazards

The safety data sheets (SDS) for related compounds such as N-(3-amino-4-chlorophenyl)glycine provide information on hazards, safe handling, and emergency procedures .

Future Directions

Future research could focus on the synthesis and characterization of “N-(3-Amino-4-chlorophenyl)-3,5-dichlorobenzamide” and related compounds, as well as their potential applications in various fields .

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O/c14-8-3-7(4-9(15)5-8)13(19)18-10-1-2-11(16)12(17)6-10/h1-6H,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKAUPOOCCXUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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